molecular formula C16H16N2S B4100661 5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole

5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole

Cat. No.: B4100661
M. Wt: 268.4 g/mol
InChI Key: HGXHUXYAQCGSIQ-UHFFFAOYSA-N
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Description

5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family. This compound is characterized by the presence of a benzodiazole ring substituted with a methyl group at the 5-position and a sulfanyl group attached to a 1-phenylethyl moiety at the 2-position. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization. One common method involves the reaction of o-phenylenediamine with methyl isothiocyanate to form the intermediate 2-methylbenzimidazole. This intermediate is then reacted with 1-phenylethyl bromide in the presence of a base such as potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the benzodiazole ring.

    Substitution: Electrophilic substitution reactions can occur at the benzodiazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzodiazole derivatives.

    Substitution: Halogenated or nitrated benzodiazole derivatives.

Scientific Research Applications

5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzimidazole: Lacks the sulfanyl and phenylethyl groups, making it less versatile in terms of functionalization.

    5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.

Uniqueness

5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole is unique due to the presence of both the sulfanyl and phenylethyl groups, which can enhance its biological activity and provide additional sites for further functionalization. This makes it a valuable compound in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name

6-methyl-2-(1-phenylethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-8-9-14-15(10-11)18-16(17-14)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXHUXYAQCGSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
Reactant of Route 2
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
Reactant of Route 3
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
Reactant of Route 4
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
Reactant of Route 5
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole
Reactant of Route 6
5-methyl-2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole

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